Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089277-15-4
VCID: VC6268928
InChI: InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.1

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

CAS No.: 2089277-15-4

Cat. No.: VC6268928

Molecular Formula: C11H8Cl2N2O2

Molecular Weight: 271.1

* For research use only. Not for human or veterinary use.

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate - 2089277-15-4

Specification

CAS No. 2089277-15-4
Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1
IUPAC Name ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate
Standard InChI InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3
Standard InChI Key OKXCJRVXKAAMLL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate belongs to the 1,8-naphthyridine family, a class of bicyclic heterocycles with nitrogen atoms at the 1 and 8 positions. Its molecular formula is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 271.1 g/mol. The compound’s structure features:

  • Dichloro substituents at positions 2 and 7, enhancing electrophilic reactivity.

  • An ethyl carboxylate group at position 4, facilitating nucleophilic substitution or hydrolysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2089277-15-4
Molecular FormulaC₁₁H₈Cl₂N₂O₂
Molecular Weight271.1 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The dichloro groups contribute to the compound’s planar geometry, promoting π-π stacking interactions in biological systems, while the carboxylate group offers sites for further functionalization.

Synthesis and Reaction Optimization

Traditional Multicomponent Synthesis

The synthesis of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions (MCRs) using:

  • Substituted aromatic aldehydes (e.g., 2-chlorobenzaldehyde)

  • 2-Aminopyridine

  • Ethyl cyanoacetate

Catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) are critical for facilitating cyclocondensation. These brominated catalysts enhance electrophilicity, accelerating ring closure and improving yields (typically 60–75%).

Table 2: Comparative Synthesis Approaches

MethodConditionsYieldTime
Traditional MCRTBBDA, 120°C, 6–8 h60–75%
Microwave-Assisted150°C, 20 min, solvent-free≥80%*
*Reported for analogous compounds.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate exhibit antiproliferative effects against cancer cell lines. The dichloro groups enhance DNA intercalation, while the carboxylate enables prodrug strategies. For instance:

  • Chlorinated naphthyridines inhibit topoisomerase II, disrupting DNA replication in leukemia (HL-60) and breast cancer (MCF-7) cells.

  • Ester hydrolysis yields carboxylic acid derivatives with improved solubility and target affinity.

Recent Research and Future Directions

Mechanistic Studies

Recent work focuses on structure-activity relationships (SAR) to optimize anticancer potency. For example:

  • Position 7 substitution with electron-withdrawing groups (e.g., –NO₂) increases DNA binding affinity.

  • Carboxylate bioisosteres (e.g., tetrazoles) improve metabolic stability.

Synthetic Innovations

Efforts to integrate flow chemistry and catalysis aim to enhance scalability. Pd-catalyzed cross-coupling reactions could introduce aryl/heteroaryl groups at position 4, diversifying the derivative library.

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